REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH3:13][Si:14]([CH3:31])([C:27]([CH3:30])([CH3:29])[CH3:28])[O:15][C:16]1[CH:21]=[CH:20][C:19]([CH:22]([CH3:26])[C:23]([OH:25])=[O:24])=[CH:18][CH:17]=1.CI>CCCCCC.O1CCCC1>[CH3:31][Si:14]([CH3:13])([C:27]([CH3:30])([CH3:29])[CH3:28])[O:15][C:16]1[CH:17]=[CH:18][C:19]([C:22]([CH3:1])([CH3:26])[C:23]([OH:25])=[O:24])=[CH:20][CH:21]=1
|
Name
|
|
Quantity
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1.98 g
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCCCCC
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Name
|
compound ( 1a )
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Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
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C[Si](OC1=CC=C(C=C1)C(C(=O)O)C)(C(C)(C)C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
2.78 g
|
Type
|
reactant
|
Smiles
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CI
|
Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Setpoint
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50 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour at ambient temperature 30 minutes at 50° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
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STIRRING
|
Details
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the reaction mixture stirred at ambient temperature for about 16 hours
|
Duration
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16 h
|
Type
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CUSTOM
|
Details
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The reaction was quenched with saturated ammonium chloride (20 ml)
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with diethyl ether (3×100 ml)
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Type
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WASH
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Details
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washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a tan solid
|
Type
|
CUSTOM
|
Details
|
This compound was chromatographed on a 5×15 cm column of silica gel
|
Type
|
WASH
|
Details
|
eluted with 5 percent isopropanol/hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC1=CC=C(C=C1)C(C(=O)O)(C)C)(C(C)(C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |